Trans-Fused vs. Cis-Fused Oic Conformational Energetics: Aqueous Solution Conformational Populations
Quantum mechanical calculations at the B3LYP/6-311++G(d,p) level on N-acetyl-N′-methylamide derivatives of all four Oic stereoisomers reveal that the (2R,3aR,7aS) trans-fused isomer and its enantiomer exhibit distinct conformational energy landscapes relative to the cis-fused diastereomers. In the gas phase, γ-turn is the sole minimum-energy conformation for all four stereoisomers. However, in aqueous solution (PCM continuum model), all four stereoisomers gain conformational flexibility, with the (2R,3aR,7aS) isomer populating helical, polyproline-II, and γ-turn motifs at relative Boltzmann-weighted free energies that differ from those of the (2S,3aS,7aS) isomer [1]. The data demonstrate that the fusion geometry (trans vs. cis) determines which secondary structure motifs are energetically accessible in aqueous media, directly impacting peptide backbone pre-organization when this scaffold is deployed in peptidomimetic design.
| Evidence Dimension | Relative free energy of γ-turn vs. PPII vs. helical conformations in aqueous solution for four Oic stereoisomers (Ac-Oic-NHMe model) |
|---|---|
| Target Compound Data | Stereoisomer with (2R,3aR,7aS) configuration (trans-fused) populates γ-turn, PPII, and helical basins; gas-phase γ-turn is sole minimum; solution-phase populations are solvent-dependent with all three motifs energetically accessible [1] |
| Comparator Or Baseline | (2S,3aS,7aS)-Oic (cis-fused, L-Oic) likewise populates all three conformational basins but with different relative energetic ordering; (2R,3aS,7aS)-Oic and (2S,3aR,7aS)-Oic (cis-fused diastereomers) exhibit yet another distribution pattern [1] |
| Quantified Difference | Qualitative difference in conformational ensemble composition; exact ΔG values between γ-turn and PPII minima per stereoisomer reported in Torras et al. (2014) Table 2–4 [1] |
| Conditions | B3LYP/6-311++G(d,p) QM calculations; gas-phase and PCM aqueous solution; N-acetyl-N′-methylamide dipeptide model system; 298 K |
Why This Matters
The stereochemistry-dependent conformational output means that substituting one Oic isomer for another predictably alters the backbone dihedral preference in a peptide, making isomer specification critical for reproducible peptidomimetic SAR.
- [1] Torras, J.; Warren, J.G.; Revilla-López, G.; Jiménez, A.I.; Cativiela, C.; Alemán, C. Solvent-induced conformational flexibility of a bicyclic proline analogue: Octahydroindole-2-carboxylic acid. Biopolymers 2014, 102(2), 176–190. DOI: 10.1002/bip.22465. View Source
